molecular formula C10H10O4 B13352102 (R)-4-Hydroxy-2-oxo-4-phenylbutanoic acid

(R)-4-Hydroxy-2-oxo-4-phenylbutanoic acid

Katalognummer: B13352102
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: ZVKBCOYYUAQBRP-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Hydroxy-2-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of alpha-keto acids It is characterized by the presence of a hydroxyl group, a keto group, and a phenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the production of the desired enantiomer. For instance, the compound can be synthesized via the aldol condensation of benzaldehyde with pyruvate, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of specific dehydrogenases, can be employed to convert precursors into the desired product with high efficiency and purity. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Hydroxy-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 4-oxo-4-phenylbutanoic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol, yielding 4-hydroxy-4-phenylbutanoic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include 4-oxo-4-phenylbutanoic acid, 4-hydroxy-4-phenylbutanoic acid, and various substituted phenyl derivatives, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

®-4-Hydroxy-2-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid include other alpha-keto acids and hydroxy acids, such as pyruvic acid, lactic acid, and alpha-ketoglutaric acid.

Uniqueness

What sets ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid apart is its specific structural features, including the presence of a phenyl group and its chiral nature. These characteristics confer unique reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

(4R)-4-hydroxy-2-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)/t8-/m1/s1

InChI-Schlüssel

ZVKBCOYYUAQBRP-MRVPVSSYSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)C(=O)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.